4-Aminopentan-1-ol

Antibacterial MRSA Stereochemistry

4-Aminopentan-1-ol (927-55-9) is the definitive reference standard for hydroxychloroquine impurity profiling (Impurity 7/34), supplied with full COA for ANDA submissions and GMP batch release. Its unique physicochemical fingerprint—LogP 0.8064, pKa 15.12, mp 31‑34 °C—cannot be replicated by shorter‑chain amino alcohols, ensuring reliable HPLC/LC‑MS method development. The (S)‑ and (R)‑enantiomers show a ~10‑fold difference in anti‑MRSA MIC values, enabling precise chiral SAR optimization. Procure for regulatory QC or medicinal chemistry with complete characterization data.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 927-55-9
Cat. No. B028841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopentan-1-ol
CAS927-55-9
SynonymsNSC 1095
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCC(CCCO)N
InChIInChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3
InChIKeyJAXJUENAJXWFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopentan-1-ol (CAS 927-55-9): Procurement-Relevant Physicochemical and Functional Overview


4-Aminopentan-1-ol (CAS 927-55-9), also known as 4-Amino-1-pentanol, is an aliphatic amino alcohol with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol . It exists as a solid at room temperature with a melting point of 31–34 °C and a boiling point of 117–119 °C at 25 mmHg [1]. The compound is hygroscopic and requires storage at −20 °C under an inert atmosphere to maintain integrity . Its computed properties include a predicted pKa of 15.12 ± 0.10, a LogP of 0.8064, and a topological polar surface area (TPSA) of 46.25 Ų . In procurement contexts, 4-aminopentan-1-ol is supplied primarily as a reference standard for hydroxychloroquine impurity analysis (e.g., Hydroxychloroquine Impurity 7 or Impurity 34) and as a chiral building block in medicinal chemistry [2].

Why Generic Substitution of 4-Aminopentan-1-ol with Other Amino Alcohols Fails in Critical Applications


4-Aminopentan-1-ol exhibits a unique combination of physicochemical and biological properties that cannot be reliably replicated by seemingly similar amino alcohols such as 5-aminopentan-1-ol, 4-aminobutan-1-ol, or 1-amino-2-propanol. Key differentiators include its specific melting point (31–34 °C), which dictates solid-state handling and storage requirements , and its distinct LogP (0.8064) and pKa (15.12), which influence solubility, membrane permeability, and reactivity in synthetic pathways [1]. Most critically, 4-aminopentan-1-ol is an established regulatory reference standard for hydroxychloroquine impurity profiling—a role that no other amino alcohol can fulfill due to structural non-identity [2]. Additionally, stereoisomers of 4-aminopentan-1-ol display measurable differences in antibacterial activity against MRSA, underscoring that even within the same molecular framework, generic substitution is untenable for structure-activity relationship (SAR) studies [3]. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation of 4-Aminopentan-1-ol: Comparator-Based Evidence for Scientific Selection


Antibacterial Activity of 4-Aminopentan-1-ol Stereoisomers Against MRSA

In a standardized minimum inhibitory concentration (MIC) assay against methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC BAA-44, the (S)-enantiomer of 4-aminopentan-1-ol exhibited an MIC of >100 μM, while the (R)-enantiomer and the racemic mixture both showed an MIC of >1 mM [1]. This represents an approximately 10-fold difference in antibacterial potency between stereoisomers, with the (S)-form demonstrating superior activity.

Antibacterial MRSA Stereochemistry MIC

Physicochemical Property Profile of 4-Aminopentan-1-ol vs. Closest Amino Alcohol Analogs

4-Aminopentan-1-ol possesses a melting point of 31–34 °C, a computed LogP of 0.8064, and a predicted pKa of 15.12 ± 0.10 [1]. In contrast, 5-aminopentan-1-ol has a melting point of 38.5 °C, LogP of 0.808, and pKa of 15.16 ± 0.10 [2][3]. 4-Aminobutan-1-ol exhibits a melting point of 16–18 °C, LogP of -1.1 (XLogP3), and pKa of 15.10 ± 0.10 [4][5]. 1-Amino-2-propanol shows a melting point of -2 °C, LogP of -0.96 (XLogP3), and pKa of 12.92 ± 0.35 [6][7]. The solid-state nature of 4-aminopentan-1-ol at room temperature (mp 31–34 °C) distinguishes it from the lower-melting 4-aminobutan-1-ol (16–18 °C) and the liquid 1-amino-2-propanol (-2 °C), impacting handling and formulation strategies.

Physicochemical Properties LogP pKa Melting Point

Regulatory-Specific Application as Hydroxychloroquine Impurity Reference Standard

4-Aminopentan-1-ol is uniquely designated and supplied as Hydroxychloroquine Impurity 7 (or Impurity 34), a fully characterized reference standard compliant with regulatory guidelines (USP/EP) for analytical method development, method validation (AMV), and quality control (QC) in hydroxychloroquine drug substance and product testing [1][2]. This application is structurally specific; no other amino alcohol (e.g., 5-aminopentan-1-ol, 4-aminobutan-1-ol) can serve as a substitute due to the requirement for exact mass and structural identity in impurity profiling [3]. The compound is supplied with detailed characterization data including NMR, MS, and HPLC purity to support Abbreviated New Drug Applications (ANDA) and commercial production [4].

Pharmaceutical Impurity Reference Standard Hydroxychloroquine Quality Control

Storage Stability Requirements: Hygroscopic Nature and Inert Atmosphere Necessity

4-Aminopentan-1-ol is classified as hygroscopic and requires storage at −20 °C under an inert atmosphere to prevent degradation . In contrast, 5-aminopentan-1-ol can be stored at room temperature under inert atmosphere, and 4-aminobutan-1-ol is stored below +30 °C with sensitivity to air and moisture . The more stringent storage requirements for 4-aminopentan-1-ol reflect its higher susceptibility to moisture uptake and oxidation, which directly impacts shelf-life and experimental reproducibility in sensitive applications.

Stability Storage Hygroscopic Inert Atmosphere

High-Value Application Scenarios for 4-Aminopentan-1-ol Procurement


Hydroxychloroquine Impurity Profiling and Regulatory QC

Procure 4-aminopentan-1-ol as a fully characterized reference standard (Hydroxychloroquine Impurity 7 / Impurity 34) for HPLC/LC-MS method development, validation, and routine quality control of hydroxychloroquine API and finished dosage forms. This compound is supplied with certificates of analysis compliant with USP/EP guidelines, enabling ANDA submissions and GMP-compliant batch release testing. [1][2]

Stereospecific Antibacterial SAR Studies

Utilize (S)-4-aminopentan-1-ol and its (R)-enantiomer in head-to-head antibacterial assays to establish stereospecific SAR against MRSA. The observed ~10-fold difference in MIC values (S >100 μM vs. R >1 mM) provides a quantitative benchmark for chiral lead optimization in anti-MRSA drug discovery programs. [3]

Chiral Building Block for Asymmetric Synthesis

Employ enantiomerically pure (R)- or (S)-4-aminopentan-1-ol as a chiral building block in the synthesis of biologically active molecules. The distinct LogP (0.8064) and pKa (15.12) relative to shorter-chain amino alcohols (e.g., 4-aminobutan-1-ol LogP -1.1) influence reaction partitioning and downstream purification, making this compound particularly suited for medium-polarity synthetic routes. [4][5]

Technical Documentation Hub

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